molecular formula C19H23N5O B2648335 N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide CAS No. 2034428-24-3

N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2648335
CAS No.: 2034428-24-3
M. Wt: 337.427
InChI Key: XXHIGZIARCTKQU-UHFFFAOYSA-N
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Description

N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring, a cyclopropyl group attached to the pyridazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the cyclopropyl group. The piperazine ring is then synthesized and attached to the pyridazine ring. Finally, the benzyl group is introduced, and the carboxamide group is formed through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening for reaction conditions, and scaling up the reactions in large reactors. The use of continuous flow chemistry can also be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to its potential anti-tubercular effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications, particularly in anti-tubercular activity, set it apart from other similar compounds .

Properties

IUPAC Name

N-benzyl-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-19(20-14-15-4-2-1-3-5-15)24-12-10-23(11-13-24)18-9-8-17(21-22-18)16-6-7-16/h1-5,8-9,16H,6-7,10-14H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHIGZIARCTKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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